molecular formula C18H25N3OS B5614443 [1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol

[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol

Cat. No. B5614443
M. Wt: 331.5 g/mol
InChI Key: SOYAESOWRANTSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of piperidinyl methanol with various sulfonyl chlorides or other reactants in the presence of a solvent and base. Techniques such as spectroscopic methods and X-ray crystallography are employed for characterization. For instance, compounds with similar structures have been synthesized through reactions involving specific sulfonyl chlorides and bases, leading to products characterized by their crystal structures (Benakaprasad et al., 2007).

Molecular Structure Analysis

X-ray crystallography reveals the crystal and molecular structure, including space group, cell parameters, and conformational details such as chair conformation for piperidine rings and distorted tetrahedral geometry around sulfur atoms in related molecules. These structural insights are crucial for understanding the compound's molecular geometry and potential interactions (Benakaprasad et al., 2007).

Chemical Reactions and Properties

The chemical reactions involving these compounds often include steps like condensation, characterization by spectroscopic methods, and confirmation of structures through X-ray crystallography. These reactions are essential for the synthesis and identification of the compound's functional groups and reactive sites (Prasad et al., 2008).

Physical Properties Analysis

The physical properties, such as crystal system, space group, and cell parameters, are determined using X-ray diffraction studies. These properties help in understanding the compound's solid-state behavior, stability, and potential applications in various fields (Prasad et al., 2008).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and interaction with other molecules can be inferred from the compound's molecular structure and synthesis process. Studies on related compounds have shown interactions such as hydrogen bonding and molecular aggregation, which are significant for the compound's chemical behavior in different environments (Matwijczuk et al., 2016).

Mechanism of Action

The exact mechanism of action would depend on the specific compound and its application. For example, benzothiadiazole derivatives containing carbazole units have been found to be luminescent, with high emission intensity and quantum efficiency .

Future Directions

The future directions for research on benzothiadiazole compounds are vast. They are used as building blocks in the design and synthesis of larger molecules and conductive polymers . Furthermore, their luminescent properties make them interesting for research in the field of optoelectronics .

properties

IUPAC Name

[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-methylbut-2-enyl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-14(2)6-8-18(13-22)7-3-9-21(12-18)11-15-4-5-16-17(10-15)20-23-19-16/h4-6,10,22H,3,7-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYAESOWRANTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1(CCCN(C1)CC2=CC3=NSN=C3C=C2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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